![molecular formula C7H6BrN3 B1373441 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1190322-18-9](/img/structure/B1373441.png)
5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine scaffold substituted with a bromine atom at position 5 and an amine group at position 5. Pyrrolo-pyridines, often termed "azaindoles," are valued for their bioisosteric properties, mimicking indole motifs in drug design while offering enhanced solubility and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds as follows:
- Dissolve 1H-pyrrolo[2,3-b]pyridine in DMF.
- Add N-bromosuccinimide to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration and purify it using standard techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under appropriate conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Dehalogenated or hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine serves as a building block in the synthesis of various pharmaceutical agents, particularly kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The compound's ability to inhibit specific protein kinases allows for targeted therapeutic strategies against malignancies.
Biological Studies
Research indicates that this compound exhibits potential biological activities , including:
- Anticancer Properties : It has been studied for its effectiveness against various cancer cell lines by modulating signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound is also being investigated for its potential to reduce inflammation, which could have implications for treating inflammatory diseases.
Chemical Biology
In chemical biology, this compound acts as a probe to study protein-ligand interactions. Its ability to bind selectively to certain proteins allows researchers to elucidate cellular pathways and mechanisms of action for various biological processes.
Material Science
The compound is being explored for its applications in organic electronics and sensors. Its unique electronic properties make it a suitable candidate for developing materials used in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an inhibitor by binding to the active site of the kinase, thereby blocking its activity. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
The following table summarizes key structural analogues, focusing on substituent positions, molecular properties, and availability:
Key Structural and Functional Differences
Substituent Position and Reactivity: The 3-amine derivative (CAS 1416354-42-1) is a positional isomer of the target 6-amine compound. 6-Methyl (CAS 958358-00-4) and 6-chloro (CAS 1190321-59-5) analogues replace the amine with non-polar or electronegative groups, altering solubility and electronic properties.
Functional Group Modifications :
- Carboxylic acid (CAS 1222175-20-3) and ester (CAS 2092721-71-4) derivatives at positions 2 and 6 introduce polar moieties, improving water solubility and enabling conjugation reactions. These are critical for prodrug design or polymer-supported synthesis .
Heterocyclic Variations: The pyrazolo[3,4-b]pyridine analogue (CAS 1803591-11-8) replaces the pyrrolo ring with a pyrazolo system, altering aromaticity and hydrogen-bond acceptor/donor profiles. This modification is common in kinase inhibitor development .
Purity and Availability
- Most analogues are available in milligram to gram quantities with purities ≥95%. The hydrochloride salt (CAS 1416354-42-1) and methyl derivative (CAS 958358-00-4) are typically stocked at 97% purity, suggesting robust synthetic protocols .
- Carboxylic acid derivatives (e.g., CAS 1222175-20-3) are offered in smaller quantities (100 mg–1 g), reflecting their specialized applications in medicinal chemistry .
Implications for Research and Development
- Medicinal Chemistry : The 6-amine group in the target compound may enhance interactions with enzymatic active sites compared to methyl or chloro substituents.
- Synthetic Utility : Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into complex structures .
Biological Activity
5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, particularly in cancer therapy, and its implications in drug development.
Chemical Structure and Properties
This compound has the molecular formula C7H6BrN3, featuring a fused pyrrole and pyridine ring system. The presence of the bromine atom and the amino group at the 6-position contributes to its unique reactivity and biological properties.
The compound primarily acts as a kinase inhibitor , interacting with specific protein kinases involved in cellular signaling pathways. By binding to the active site of these kinases, it can inhibit their activity, thereby modulating processes such as cell proliferation and apoptosis. This mechanism is crucial for its potential application in cancer therapy, where aberrant kinase activity often drives tumor growth.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- FGFR Inhibition : Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, exhibit significant inhibitory activity against fibroblast growth factor receptors (FGFRs). For instance, a related compound demonstrated IC50 values of 7 nM against FGFR1, indicating strong inhibitory effects on cancer cell lines such as 4T1 (mouse breast cancer) .
- Cell Proliferation and Apoptosis : In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, one study reported that a derivative inhibited breast cancer cell proliferation and significantly reduced migration and invasion capabilities .
- Cytotoxicity Against Cancer Cell Lines : The compound has been evaluated for cytotoxic effects against several human cancer cell lines, including osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP). Notably, platinum(II) complexes containing derivatives of this compound exhibited higher cytotoxicity compared to traditional chemotherapeutics like cisplatin .
Antimicrobial Activity
Beyond anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Related pyrrole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Table: Summary of Biological Activities
Activity Type | Target/Effect | Study Reference |
---|---|---|
Anticancer | FGFR inhibition | |
Induction of apoptosis | ||
Cytotoxicity against cancer cells | ||
Antimicrobial | Activity against S. aureus |
Case Study: FGFR Inhibition
A recent study synthesized a series of pyrrolo[2,3-b]pyridine derivatives to evaluate their FGFR inhibitory activities. Among them, a compound closely related to this compound exhibited potent inhibition with IC50 values ranging from 7 to 712 nM across different FGFR subtypes. The study concluded that structural modifications could enhance potency significantly .
Q & A
Basic Research Questions
Q. What are the key structural features of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine, and how do they influence its reactivity?
The compound consists of a fused bicyclic system: a six-membered pyridine ring and a five-membered pyrrole ring. The dihedral angle between the planes of these rings is 2.09°, indicating near-planarity, which facilitates π-π stacking and hydrogen bonding. The bromine substituent at position 5 enhances electrophilic substitution reactivity, while the amine at position 6 participates in hydrogen bonding (N–H⋯N interactions), critical for supramolecular assembly in crystalline forms .
Q. What are the optimal synthetic routes for preparing this compound?
A common method involves Sonogashira coupling of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with phenylacetylene under palladium catalysis, followed by deprotection. Purification via silica gel chromatography (heptane:ethyl acetate, 8:2) yields the product with 51% efficiency. Alternative routes include direct halogenation of the pyrrolopyridine core using N-bromosuccinimide (NBS) in acidic media .
Q. How can researchers purify and characterize this compound effectively?
- Purification : Use flash column chromatography with heptane/ethyl acetate gradients or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR : Distinct signals include δ 12.40 ppm (NH proton) and aromatic protons at δ 8.39–7.42 ppm .
- X-ray crystallography : Resolves hydrogen-bonded dimers (N1–H1⋯N7) and C–H⋯C interactions in the crystal lattice .
- Melting point : 179.7–180.7°C (pure compound) .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- ¹H/¹³C NMR : Validates molecular structure and substituent positions.
- FT-IR : Confirms N–H (≈3200 cm⁻¹) and aromatic C–Br (≈550 cm⁻¹) stretches .
- Elemental analysis : Ensures >95% purity .
- HPLC : Quantifies impurities using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How does this compound perform in biological activity studies, particularly in anticancer research?
The compound serves as a ligand in platinum(II) complexes (e.g., cis-[PtCl₂(5BrHaza)₂]), demonstrating high cytotoxicity against cancer cell lines:
- HOS osteosarcoma : IC₅₀ = 2.5 µM (vs. cisplatin’s 34.2 µM)
- MCF7 breast carcinoma : IC₅₀ = 2.0 µM (vs. 19.6 µM)
- LNCaP prostate carcinoma : IC₅₀ = 1.5 µM (vs. 3.8 µM) The enhanced activity is attributed to improved DNA binding and cellular uptake facilitated by the bromine substituent .
Q. What insights does crystallography provide about its supramolecular interactions?
X-ray analysis reveals centrosymmetric dimers formed via N–H⋯N hydrogen bonds (2.09 Å). These dimers further assemble into 2D networks through C–H⋯C interactions (3.21–3.45 Å), stabilizing the crystal lattice. Such interactions are critical for designing solid-state materials with tailored physicochemical properties .
Q. How do structural modifications (e.g., substituent variation) affect its pharmacological profile?
- Bromine at position 5 : Increases lipophilicity and enhances DNA intercalation in metal complexes.
- Phenylethynyl groups (e.g., 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine) : Improve binding affinity to tau protein fibrils, making derivatives potential PET tracers for neurodegenerative disease imaging .
Q. How should researchers address contradictions in reported cytotoxicity data across studies?
- Purity verification : Use HPLC and elemental analysis to rule out impurities (>95% purity required) .
- Experimental consistency : Standardize cell culture conditions (e.g., HOS vs. LNCaP) and exposure times (24–72 hr).
- Control benchmarks : Compare activity against cisplatin under identical protocols to validate relative potency .
Properties
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKKFZYQAFGAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696647 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-18-9 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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